Bis(4-fluoro-3-nitrophenyl) sulfone
Description
Contextual Significance of Aromatic Sulfones in Advanced Materials and Pharmaceutical Chemistry
Aromatic sulfones are a class of organosulfur compounds that feature a sulfonyl functional group attached to two aryl groups. wikipedia.org This structural motif is of considerable interest in both advanced materials science and pharmaceutical chemistry due to the unique properties conferred by the sulfone linkage.
In the realm of advanced materials , polymers containing sulfone groups are recognized for their exceptional properties. wikipedia.org These materials, such as poly(ether sulfone)s, are known for their high thermal stability, excellent mechanical strength, and resistance to oxidation and corrosion. wikipedia.org The rigid nature of the sulfone group contributes to high glass transition temperatures and good creep resistance, making them suitable for demanding applications in aerospace, automotive, and electronics industries. wikipedia.org For instance, some sulfone-based polymers are used as alternatives to copper in hot water plumbing. wikipedia.org
In pharmaceutical chemistry , the sulfone group is a key structural component in a number of therapeutic agents. nih.govthieme-connect.com The antibacterial drug dapsone (B1669823) is a well-known example, historically used in the treatment of leprosy. wikipedia.orgthieme-connect.com The sulfone moiety can influence a molecule's polarity, solubility, and ability to interact with biological targets. nih.gov Its electron-withdrawing nature can also impact the reactivity and metabolic stability of a drug molecule. acs.org Research in medicinal chemistry continues to explore the incorporation of the sulfone scaffold into new drug candidates for a variety of diseases. nih.govmdpi.com
Evolution of Research Trajectories for Electron-Deficient Aromatic Compounds
The study of electron-deficient aromatic compounds has undergone a significant evolution, driven by the need for new materials with tailored electronic properties and novel reagents for organic synthesis. These compounds, characterized by the presence of electron-withdrawing groups on the aromatic ring, exhibit unique reactivity that is complementary to their electron-rich counterparts. nih.gov
Historically, research focused on understanding the fundamental principles of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on an electron-poor aromatic ring. nih.gov This has been a cornerstone for the synthesis of various substituted aromatic compounds.
More recently, research has expanded into several key areas:
Development of Novel Synthetic Methodologies: There is a continuous effort to develop more efficient and selective methods for the functionalization of electron-deficient arenes. This includes advancements in transition metal-catalyzed cross-coupling reactions and C-H functionalization, which allow for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.gov
Advanced Materials and Organic Electronics: Electron-deficient aromatic compounds are crucial components in the design of n-type organic semiconductors. rsc.org These materials are essential for the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPV), and organic field-effect transistors (OFETs). Research is focused on tuning the electronic properties of these materials by modifying the nature and position of electron-withdrawing groups to achieve higher electron mobility and stability. rsc.org
Supramolecular Chemistry and Self-Assembly: The ability of electron-deficient aromatic rings to participate in non-covalent interactions, such as π-π stacking with electron-rich arenes, is being exploited in the construction of complex supramolecular architectures. These assemblies have potential applications in areas like molecular recognition, sensing, and catalysis.
The compound Bis(4-fluoro-3-nitrophenyl) sulfone, with its two electron-deficient aromatic rings, is a prime example of a molecule that sits (B43327) at the intersection of these evolving research trajectories. The nitro groups strongly deactivate the rings towards electrophilic attack while activating them for nucleophilic aromatic substitution, making the fluorine atoms excellent leaving groups. This reactivity is harnessed in polymerization reactions to create high-performance polymers.
| Property | Value |
| Molecular Formula | C12H6F2N2O6S |
| Molecular Weight | 344.25 g/mol |
| Melting Point | 191-194 °C |
| Boiling Point | 531.7±50.0 °C at 760 mmHg |
| Density | 1.6 g/cm³ |
| Flash Point | 275.3±30.1 °C |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAWDEWNXJIVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F2N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059800 | |
| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |
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Molecular Weight |
344.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312-30-1 | |
| Record name | 1,1′-Sulfonylbis[4-fluoro-3-nitrobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Difluorodinitrobenzene sulfone | |
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| Record name | DNDS | |
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| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |
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| Record name | Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro- | |
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| Record name | Bis(4-fluoro-3-nitrophenyl)sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.660 | |
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| Record name | DIFLUORODINITROBENZENE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBR958H7K9 | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Strategies for Bis(4-fluoro-3-nitrophenyl) sulfone
The synthesis of this compound is a targeted process that relies on the precise modification of a diaryl sulfone backbone. The primary strategies involve the electrophilic nitration of a fluorinated precursor, a reaction governed by the principles of electrophilic aromatic substitution.
Precursor Chemistry and Reaction Optimization
The principal precursor for the synthesis of this compound is Bis(4-fluorophenyl) sulfone sigmaaldrich.commerckmillipore.comoakwoodchemical.comsigmaaldrich.com. This precursor provides the core diaryl sulfone structure with the fluorine atoms already in the desired para positions relative to the sulfone bridge.
The synthesis proceeds via a dinitration reaction. This is a classic electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) masterorganicchemistry.com. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent masterorganicchemistry.com.
Reaction optimization focuses on several key parameters:
Stoichiometry of Reagents : A sufficient excess of the nitrating mixture is required to achieve dinitration.
Reaction Temperature : The temperature must be carefully controlled. While initial cooling is necessary during the mixing of reagents, the reaction often requires heating to overcome the deactivating effect of the sulfone group and introduce two nitro groups.
Reaction Time : The duration of the reaction is critical to ensure the completion of the dinitration while minimizing the formation of by-products.
The sulfone group is a meta-directing and deactivating group for electrophilic substitution. However, the ortho,para-directing influence of the fluorine atoms guides the incoming nitro groups to the positions ortho to the fluorine and meta to the sulfone bridge, yielding the desired 3,3'-dinitro substitution pattern.
Table 1: Properties of the Key Precursor
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| Bis(4-fluorophenyl) sulfone | 383-29-9 | C₁₂H₈F₂O₂S | 254.25 | 98-100 |
Novel Catalytic Systems for Synthesis
The synthesis of this compound predominantly relies on the well-established mixed-acid nitration process, where sulfuric acid serves a catalytic role in generating the nitronium ion electrophile masterorganicchemistry.com. While extensive research into novel catalytic systems for the synthesis of the diaryl sulfone backbone exists, such as copper-catalyzed or photoredox-catalyzed cross-coupling reactions rsc.orgrsc.org, specific literature on novel catalysts for the subsequent nitration of Bis(4-fluorophenyl) sulfone is less common.
The efficiency and high yields achievable with the standard H₂SO₄/HNO₃ protocol have made it the conventional method. The focus in this specific transformation remains on optimizing reaction conditions rather than developing new catalytic entities. The catalytic cycle, in essence, involves the protonation of nitric acid by the stronger sulfuric acid, its subsequent dehydration to form the nitronium ion, and the regeneration of the sulfuric acid catalyst upon deprotonation of the aromatic intermediate.
Reactivity Profiles of this compound
The reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The specific arrangement of electron-withdrawing groups on the aromatic rings renders the molecule highly activated for this type of transformation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound readily undergoes SNAr reactions where both fluorine atoms can be displaced by a wide range of nucleophiles. The molecule's structure is engineered for high reactivity in this process. The powerful electron-withdrawing capabilities of the nitro groups (ortho to the fluorine) and the sulfone bridge (para to the fluorine) synergistically reduce the electron density of the aromatic ring, particularly at the carbon atoms bonded to the fluorine atoms. This electron deficiency makes them highly electrophilic and susceptible to attack by nucleophiles.
The mechanism of SNAr reactions involving this compound proceeds through a well-established two-step addition-elimination pathway.
Nucleophilic Attack : The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a fluorine atom. This step is typically the rate-determining step of the process. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
Leaving Group Expulsion : The aromaticity of the ring is restored in the second step by the elimination of the fluoride (B91410) ion, which is an effective leaving group.
The stability of the Meisenheimer complex is a critical factor in the reaction's feasibility. In this molecule, the negative charge of the intermediate is effectively delocalized across the aromatic ring and, more importantly, onto the oxygen atoms of the ortho-nitro group and the para-sulfonyl group. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction.
Fluorine's role as a leaving group is particularly effective in SNAr. Its high electronegativity strongly polarizes the carbon-fluorine bond, increasing the electrophilicity of the carbon atom and facilitating the initial nucleophilic attack. Although fluoride is a poor leaving group in SN1 or SN2 reactions, in the context of the SNAr mechanism, the C-F bond-breaking step is not rate-determining, and the initial attack is the crucial phase.
The kinetics and selectivity of SNAr reactions with this compound are directly governed by the high degree of electrophilicity of the reaction sites.
Reaction Kinetics : The rate of reaction is significantly accelerated by the presence of the strong -NO₂ and -SO₂- electron-withdrawing groups. Their combined effect creates a powerful "electron sink," which drastically lowers the energy barrier for the formation of the Meisenheimer complex. Consequently, reactions can often proceed under mild conditions with rapid kinetics.
Selectivity : The regioselectivity of the reaction is precisely controlled by the placement of these activating groups. Nucleophilic attack occurs exclusively at the carbon atoms attached to the fluorine atoms because these are the positions that benefit most from the resonance stabilization provided by both the ortho-nitro and para-sulfonyl groups. Attack at other positions on the ring would result in an intermediate that cannot be effectively stabilized. This ensures that substitution happens only at the C4 and C4' positions.
Table 2: Factors Influencing SNAr Reactivity
| Factor | Influence on this compound | Effect |
|---|---|---|
| Electron-Withdrawing Groups | Presence of two -NO₂ groups (ortho) and one -SO₂- group (para) | Greatly increases ring electrophilicity, stabilizes Meisenheimer complex |
| Leaving Group | Fluorine | High electronegativity facilitates rate-determining nucleophilic attack |
| Intermediate Stability | Negative charge delocalized onto nitro and sulfone groups | Lowers activation energy, accelerating the reaction |
| Selectivity | Activating groups are ortho/para to the leaving group | Directs nucleophilic attack specifically to the C-F positions |
Reductive Transformations of Nitro Functional Groups
The nitro groups in this compound are susceptible to reduction, a common and synthetically useful transformation for nitroarenes. This process converts the nitro functionalities into amino groups, yielding bis(3-amino-4-fluorophenyl) sulfone. A prevalent method for this transformation is catalytic hydrogenation.
In a typical procedure, this compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate, and subjected to a hydrogen atmosphere in the presence of a metal catalyst. Commonly employed catalysts for this reduction include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction conditions, such as hydrogen pressure and temperature, can be optimized to ensure complete reduction of both nitro groups.
The resulting bis(3-amino-4-fluorophenyl) sulfone is a valuable diamine monomer. The amino groups can undergo a variety of subsequent reactions, including diazotization and condensation with carboxylic acids or their derivatives, making it a versatile intermediate in the synthesis of more complex molecules.
Table 1: Catalytic Hydrogenation of this compound
| Starting Material | Product | Catalyst | Solvent | Key Transformation |
| This compound | Bis(3-amino-4-fluorophenyl) sulfone | Pd/C, PtO₂, or Raney Ni | Ethanol, Ethyl Acetate | Reduction of nitro groups to amino groups |
Hydrolytic Pathways of the Sulfone Moiety
The sulfone group (–SO₂–) in this compound is chemically robust and generally resistant to hydrolysis under a wide range of conditions. This high degree of stability is a characteristic feature of diaryl sulfones and is a key contributor to the thermal and chemical resistance of polymers derived from this class of compounds, such as poly(ether sulfone)s (PES). ud-machine.commdpi.comnih.gov
The carbon-sulfur bonds in the sulfone bridge are strong, and the sulfur atom is in its highest oxidation state, making it insusceptible to further oxidation and resistant to cleavage by water. The sulfone moiety does not readily participate in hydrolytic reactions under typical acidic or basic conditions that might cleave other functional groups like esters or amides. This inherent stability ensures that the sulfone backbone remains intact during other chemical transformations involving the nitro or fluoro groups.
Research on polyethersulfone membranes, which contain the same diaryl sulfone linkage, demonstrates their exceptional hydrolytic stability, maintaining their integrity even when exposed to hot water, steam, and a range of pH values. ud-machine.comnih.govsyensqo.com While extreme conditions, such as prolonged exposure to highly concentrated alkaline solutions at elevated temperatures, might eventually lead to some degradation of the polymer backbone, the sulfone group in the monomeric this compound is considered stable for most synthetic applications.
Derivatization and Functionalization Chemistry
The presence of both nitro and fluoro groups on the aromatic rings of this compound provides multiple avenues for its derivatization and functionalization.
Synthesis of Analogous Bis-sulfone Architectures
New bis-sulfone architectures can be synthesized from this compound primarily through nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms are activated towards displacement by the strongly electron-withdrawing nitro and sulfonyl groups positioned ortho and para to them, respectively. beilstein-journals.orgnih.govlibretexts.org
This activation allows for the reaction of this compound with a variety of nucleophiles, leading to the displacement of the fluoride ions and the formation of new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. For instance, reacting this compound with phenols, amines, or thiols in the presence of a base results in the formation of diaryl ethers, diaryl amines, or diaryl thioethers, respectively.
These reactions can be performed with either mono-functional or bi-functional nucleophiles. The use of bisphenols, for example, can lead to the formation of oligomeric or polymeric structures, as discussed in the following section. The general conditions for these substitutions often involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate to facilitate the reaction.
Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Product Type | Reaction Conditions |
| Phenols (Ar-OH) | Diaryl ethers | K₂CO₃, DMF/DMSO, heat |
| Amines (R₂NH) | Diaryl amines | K₂CO₃, DMF/DMSO, heat |
| Thiols (Ar-SH) | Diaryl thioethers | K₂CO₃, DMF/DMSO, heat |
Utility as a Building Block in Complex Molecular Syntheses
This compound is a key building block, or monomer, in the synthesis of high-performance polymers, particularly poly(ether sulfone)s (PES). nih.govresearchgate.net These materials are valued for their high thermal stability, mechanical strength, and chemical resistance. ud-machine.com
The synthesis of these polymers is achieved through a step-growth polycondensation reaction. In this process, this compound is reacted with a bisphenol, such as bisphenol A or 4,4'-dihydroxybiphenyl. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ions, generated from the bisphenol by a base like potassium carbonate, attack the activated carbon atoms bearing the fluorine substituents on the sulfone monomer. researchgate.net This results in the displacement of fluoride ions and the formation of an ether linkage, building the polymer chain.
The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or sulfolane, at elevated temperatures to ensure the formation of a high molecular weight polymer. The nitro groups on the polymer backbone can be subsequently reduced to amino groups, allowing for further functionalization of the polymer, such as cross-linking or grafting of other polymer chains.
Polymer Science and Advanced Materials Engineering
Bis(4-fluoro-3-nitrophenyl) sulfone as a Key Monomer in High-Performance Polymer Synthesis
The chemical architecture of this compound, characterized by two nitro groups positioned ortho to the activating sulfonyl group and para to the fluorine atoms, renders the fluorine atoms highly susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its use in the synthesis of high-performance polymers.
Polycondensation Reactions for Poly(aryl ether sulfone)s and Poly(aryl thioether)s
This compound serves as a critical activated dihalide monomer for the synthesis of poly(aryl ether sulfone)s (PAES) through nucleophilic aromatic substitution polycondensation. A notable example is its melt polymerization with silylated bisphenols.
A specific method involves the melt polymerization of this compound, also referred to as nitro-ArF, with 2,2-bis(4-trimethylsilyloxyphenyl)propane (bis-TMS BPA). This reaction proceeds to completion at 190°C within approximately 24 hours, yielding a poly(aryl ether sulfone) and the gaseous byproduct trimethylsilyl (B98337) fluoride (B91410) (TMSF). The resulting polymer can achieve a number average molecular weight (Mn) between 5,000 and 30,000 g/mol with a polydispersity index (PDI) of 1.0 to 2.5.
The general synthesis route for PAES typically involves the reaction of an activated aromatic dihalide with a bisphenol in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). nih.gov An azeotroping agent, such as toluene, is often used to remove water and ensure anhydrous conditions. nih.gov
While direct literature examples of this compound use in poly(aryl thioether) synthesis are not prevalent, the high activation of its fluorine atoms suggests its potential as a monomer for reactions with aromatic dithiols. Poly(aryl thioether)s are commonly prepared via nucleophilic aromatic substitution under conditions that utilize stoichiometric amounts of a base to generate the thiophenoxide nucleophile. mdpi.com
Table 1: Example of Poly(aryl ether sulfone) Synthesis using this compound
| Co-monomer | Reaction Type | Temperature | Duration | Resulting Polymer | Molecular Weight (Mn) | PDI |
|---|
Design and Synthesis of Fluorescent Aromatic Polyether Sulfones
The presence of nitro groups on the this compound monomer has a profound effect on the photophysical properties of any resulting polymer. Nitroaromatic compounds are well-documented as being strong electron-accepting molecules that effectively quench fluorescence. mdpi.com This quenching occurs through mechanisms such as photoinduced electron transfer (PET), where the excited fluorophore transfers an electron to the electron-deficient nitroaromatic unit, leading to non-radiative decay. mdpi.comacs.org
Consequently, this compound is not a suitable monomer for the design of polymers intended to be fluorescent or light-emitting. Its incorporation into a polymer chain would lead to significant luminescence quenching. acs.org However, this very property makes polymers derived from it potential candidates for use as chemical sensors for detecting other fluorescent compounds or for applications where fluorescence suppression is desirable. The high quenching efficiency of nitroaromatic groups is exploited in creating materials for the detection of explosives, for example. nih.gov
Development of Polymers for Enhanced Thermal and Electrical Performance
Aromatic poly(ether sulfone)s are a class of high-performance engineering thermoplastics known for their excellent thermal stability, high glass transition temperatures (Tg), and good electrical insulating properties. nih.govgoogle.com The incorporation of rigid, polar moieties into the polymer backbone can further enhance these characteristics.
The structure of this compound contributes to these desirable properties in several ways:
Thermal Stability : The aromatic rings and the strong sulfone linkage provide inherent thermal resistance. The introduction of the polar nitro groups can increase intermolecular forces, further restricting chain mobility and raising the glass transition temperature (Tg). Studies on other functionalized poly(aryl ether sulfone)s show that incorporating pendant groups can increase Tg values. nih.gov The thermal degradation of poly(ether sulfone)s generally occurs at high temperatures, ranging from 370 to 650°C. mdpi.comnih.gov
Electrical Performance : Poly(aryl ether)s are often chosen for applications requiring low dielectric constants. The introduction of highly polar groups, such as the nitro group (-NO2), is expected to increase the dielectric constant and dielectric loss of the material due to the increased dipole moment of the repeat unit. For instance, poly(arylene ether nitrile)s containing polar sulfonic and carboxylic acid groups have been shown to exhibit high dielectric constants. mdpi.com This makes polymers from this compound potentially suitable for applications in capacitors or as high-k dielectric materials, provided the dielectric loss remains manageable.
Elucidation of Structure-Property Relationships in this compound-Derived Polymers
The final properties of a polymer are a direct consequence of its molecular structure. By incorporating this compound, specific structural features are imparted that dictate the material's macroscopic behavior.
Impact of Monomer Incorporation on Polymer Microstructure and Morphology
The introduction of the this compound monomer into a polymer chain has a significant influence on its microstructure and morphology. The rigidity of the diphenyl sulfone unit, combined with the strong polarity and bulkiness of the two nitro groups, affects how the polymer chains pack in the solid state.
The strong dipole moments associated with the C-NO2 bonds can lead to powerful dipole-dipole interactions between polymer chains. These interactions can:
Reduce Crystallinity : The bulky and irregularly placed nitro groups can disrupt the regular chain packing required for crystallization, likely leading to amorphous or semi-crystalline polymers.
Influence Free Volume : The introduction of bulky pendant groups is known to increase the fractional free volume (FFV) in polymers. nih.gov This can, in turn, affect properties like gas permeability and the glass transition temperature.
Promote Phase Separation : In copolymers, the highly polar nature of the nitro-containing units could drive microphase separation if copolymerized with non-polar monomers. This is a well-known phenomenon in sulfonated poly(arylene ether sulfone)s, where hydrophilic sulfonic acid groups form distinct domains, creating channels for ion transport. nih.govmdpi.com A similar effect could be anticipated with the highly polar nitro groups.
Correlation of Molecular Design with Macroscopic Material Properties (e.g., thermal stability, processability)
The molecular design of polymers using this compound directly correlates with key macroscopic properties.
Thermal Stability : As mentioned, the rigid aromatic backbone and strong sulfone linkages confer high thermal stability. The presence of the nitro groups is expected to increase the glass transition temperature (Tg) due to restricted chain rotation and strong intermolecular interactions. For comparison, fully aromatic poly(aryl ether sulfone)s without such polar groups can have Tg values exceeding 200°C, and the addition of functional groups can further elevate this. nih.govgoogle.com
Processability : The processability of a polymer is heavily influenced by its solubility and melt viscosity. While the rigid structure enhances thermal stability, it can also decrease solubility and increase melt viscosity, making processing more challenging. The choice of co-monomer is crucial. For example, incorporating flexible ether linkages or bulky groups that disrupt packing can improve solubility in organic solvents and lower the melt processing temperature. Polymers based on this compound are expected to be soluble in polar aprotic solvents like DMAc, NMP, and DMSO, which are common for this class of polymers.
Table 2: Expected Structure-Property Correlations for Polymers Derived from this compound
| Molecular Feature | Expected Impact on Microstructure | Correlated Macroscopic Property |
|---|---|---|
| Rigid diphenyl sulfone backbone | Restricted chain mobility | High thermal stability, high Tg |
| Polar nitro (-NO2) groups | Strong inter-chain dipole-dipole interactions | Increased Tg, altered electrical properties (higher dielectric constant) |
Biological Activity and Pharmaceutical Applications
Bis(4-fluoro-3-nitrophenyl) sulfone as an Intermediate in Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic value. chemimpex.com Its reactive fluoro and nitro groups provide handles for further chemical modifications, allowing for the construction of a diverse range of sulfone-containing compounds.
Synthesis of Biologically Active Sulfone-Containing Compounds
The sulfone moiety is a key structural feature in a variety of biologically active compounds. The synthesis of such compounds often involves the use of versatile intermediates like this compound. chemimpex.com The presence of the sulfone group can enhance the metabolic stability and reactivity of a molecule, making it a desirable component in drug design. chemimpex.comresearchgate.net The strong electron-withdrawing nature of the nitro groups in this compound further influences its reactivity, making it a useful component in the development of various organic molecules. chemimpex.com
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity. nih.gov The fluoro groups in this compound make it an attractive starting material for the synthesis of fluorinated therapeutic agents.
Strategies for Targeted Drug Design Utilizing the this compound Scaffold
The structural framework of this compound can be leveraged for targeted drug design. chemimpex.com By strategically modifying the functional groups on the phenyl rings, medicinal chemists can create derivatives that are tailored to interact with specific biological targets. The ability to perform reactions under mild conditions makes this compound a valuable asset in developing targeted therapies. chemimpex.com
The core sulfone structure can serve as a rigid scaffold to which various pharmacophores can be attached. This approach allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds for improved potency and selectivity.
Mechanistic Studies of Biological Interactions
Understanding how a compound interacts with biological systems at a molecular level is crucial for drug development. Research into the mechanistic aspects of this compound and its derivatives has provided insights into their potential as therapeutic agents.
Investigations into Enzyme Inhibition and Modulatory Effects
The sulfone functional group and its derivatives have been implicated in the inhibition of various enzymes. While direct studies on this compound's ATPase activity are not prevalent in the provided search results, the broader class of sulfone-containing compounds has been investigated for such effects. For instance, some sulfone derivatives have been shown to induce ferroptosis in cancer cells, a process that involves iron-dependent lipid peroxidation and can be linked to cellular energy metabolism. nih.gov
With regard to acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission, studies on related (4-nitrophenyl)sulfonoxyl derivatives have demonstrated inhibitory activity. nih.gov The 4-nitrobenzenesulfonyl group was found to influence the mode of inhibition, shifting it from competitive to noncompetitive. nih.gov This suggests that the sulfone moiety can play a significant role in the interaction with the enzyme's active site or allosteric sites.
In the context of carbonic anhydrases (CAs), enzymes involved in various physiological processes, sulfonamides and their derivatives are well-established inhibitors. nih.gov Fluorinated phenylsulfamates, which share structural similarities with derivatives of this compound, have shown potent and selective inhibition of tumor-associated CA isozymes IX and XII over cytosolic isozymes I and II. nih.gov This selectivity is a desirable characteristic for anticancer drug development.
Evaluation of Biological Activity in Cellular and in vitro Models
The biological effects of compounds derived from or related to this compound have been evaluated in various cellular and in vitro models. For example, a related compound, Bis(4-hydroxy-3,5-dimethylphenyl) sulfone (TMBPS), has been shown to induce ferroptosis in hepatocellular carcinoma cells. nih.gov This was evidenced by increased levels of intracellular lipid peroxides, Fe2+, and malondialdehyde (MDA), along with a decrease in the GSH/GSSG ratio and mitochondrial potential. nih.gov
The evaluation of sulfa drug derivatives against bovine cytosolic carbonic anhydrase isozyme II (bCA II) in vitro has demonstrated that modifications to the parent sulfa drug can significantly enhance its inhibitory activity. nih.gov These studies highlight the importance of the sulfone-containing scaffold in mediating biological effects and provide a basis for the further development of sulfone-based therapeutic agents.
Below is a table summarizing the biological activities of related sulfone compounds:
| Compound Class | Biological Target/Model | Observed Effect |
| (4-Nitrophenyl)sulfonoxyl derivatives | Acetylcholinesterase (AChE) | Noncompetitive inhibition nih.gov |
| Fluorinated phenylsulfamates | Carbonic Anhydrase (CA) Isozymes | Selective inhibition of tumor-associated CA IX and XII nih.gov |
| Bis(4-hydroxy-3,5-dimethylphenyl) sulfone (TMBPS) | Hepatocellular Carcinoma Cells | Induction of ferroptosis nih.gov |
| Sulfa drug derivatives | Bovine Carbonic Anhydrase II (bCA II) | Enhanced inhibitory activity nih.gov |
Environmental Behavior and Degradation Studies
Abiotic Transformation Pathways of Bis(4-fluoro-3-nitrophenyl) sulfone
Abiotic transformation processes, which are non-biological in nature, play a significant role in the environmental degradation of many synthetic chemicals. For this compound, hydrolysis and photolysis are key abiotic pathways.
Assessment of Environmental Persistence
The persistence of a chemical in the environment is a measure of its resistance to degradation. A related compound, Bis(4-chlorophenyl) sulfone (BCPS), has been identified as a persistent environmental pollutant, found in various wildlife species. epa.gov This suggests that halogenated diphenyl sulfone structures can be resistant to degradation. Given the high stability of the carbon-fluorine bond, it is plausible that this compound also exhibits significant environmental persistence. nih.gov Aromatic compounds with halogen and nitro groups are often categorized as persistent pollutants. mdpi.com
Biotransformation and Biodegradation Potential
Biological processes, particularly microbial degradation, are fundamental to the breakdown of organic pollutants in the environment. mdpi.com The biotransformation of this compound involves the action of microorganisms and their enzymes on its complex structure.
Microbial Degradation of Fluorinated and Nitrated Aromatic Compounds
Microorganisms have demonstrated the ability to degrade a wide variety of aromatic compounds, including those containing halogens and nitro groups. mdpi.com However, the presence of these functional groups can also render the compounds more resistant to microbial attack. nih.govmdpi.com The degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. nih.gov Aerobic pathways often involve oxygenases that incorporate oxygen into the aromatic ring, leading to its cleavage. nih.gov Anaerobic degradation typically involves the reduction of the nitro groups to amino groups, which can then be further metabolized. nih.gov The strong carbon-fluorine bond presents a significant challenge for microbial degradation, often making fluorinated compounds more persistent than their non-fluorinated counterparts. nih.gov
Enzymatic Pathways for Defluorination and Nitro Group Reduction
The enzymatic breakdown of this compound would require specific enzyme systems capable of cleaving the carbon-fluorine bond and reducing the nitro groups. Nitroreductases are a class of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amines. researchgate.netnih.gov These enzymes are found in a variety of microorganisms and are crucial for the initial steps of anaerobic degradation of nitroaromatics. nih.govnih.gov The reduction of the nitro group can proceed through nitroso and hydroxylamine (B1172632) intermediates. researchgate.net
Future Directions and Emerging Research Frontiers
Innovations in Green Chemistry Approaches for Synthesis
Traditional methods for synthesizing diaryl sulfones often rely on harsh conditions, expensive catalysts, or hazardous reagents. organic-chemistry.org The future of producing Bis(4-fluoro-3-nitrophenyl) sulfone is trending towards green chemistry principles, emphasizing efficiency, safety, and sustainability.
Emerging research highlights several innovative strategies:
Microwave-Assisted Synthesis: Protocols utilizing microwave irradiation are gaining prominence. tandfonline.comthieme-connect.com These methods dramatically reduce reaction times from hours to minutes and often lead to higher yields compared to conventional heating. tandfonline.comthieme-connect.com One such approach involves the copper(II)-catalyzed reaction of an aryl boronic acid with a sodium salt of sulfinic acid. tandfonline.com
Metal-Free Catalysis: To avoid the cost and potential toxicity of heavy metal catalysts, metal-free coupling reactions are being developed. A notable example is the reaction between diaryliodonium salts and arenesulfinate salts in a recyclable solvent like polyethylene (B3416737) glycol (PEG-400), which can also be performed under microwave irradiation. thieme-connect.comorganic-chemistry.org Another metal-free method uses arynes generated in situ which react with thiosulfonates under mild conditions. organic-chemistry.org
Novel Reagents: The use of easy-to-handle, solid sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), represents a significant advancement. This allows for convergent three-component palladium-catalyzed coupling reactions under safer conditions. chemistryviews.org
Photocatalysis: Visible-light-mediated synthesis using recyclable heterogeneous photocatalysts, such as graphitic carbon nitride (g-C₃N₄), presents a highly sustainable route for producing related sulfone structures. rsc.org
These approaches, summarized in the table below, signify a shift towards more environmentally benign and economically viable production of diaryl sulfones.
| Synthesis Approach | Key Features | Advantages |
| Microwave-Assisted | Rapid heating via microwave irradiation. tandfonline.com | Reduced reaction times, increased yields. tandfonline.comthieme-connect.com |
| Metal-Free Coupling | Avoids transition metal catalysts. organic-chemistry.org | Lower cost, reduced toxicity, simplified purification. organic-chemistry.orgthieme-connect.com |
| Solid SO₂ Surrogates | Uses stable, solid reagents like DABSO. chemistryviews.org | Improved handling safety, operational simplicity. chemistryviews.org |
| Visible-Light Photocatalysis | Employs light energy and a recyclable catalyst. rsc.org | High sustainability, use of renewable energy source. rsc.org |
Exploration of Novel Advanced Materials with Tailored Properties
This compound is a critical monomer in the synthesis of poly(arylene ether sulfone)s (PAES), a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. researchgate.netgoogle.com Future research is focused on fine-tuning the polymer architecture to create advanced materials for specific, demanding applications.
The activated fluorine atoms of the monomer readily undergo nucleophilic aromatic substitution, making it an ideal building block for various polymers. researchgate.net Research is exploring the synthesis of novel copolymers where this compound is polymerized with other bisphenols to tailor material properties. For instance, incorporating bulky or rigid moieties like naphthalene (B1677914) can alter the polymer's free volume, which is crucial for applications in gas separation membranes. researchgate.net
A significant area of development is in materials for energy applications. Sulfonated poly(ether sulfone)s, derived from monomers like this compound, are being heavily investigated as proton exchange membranes (PEMs) for fuel cells. researchgate.netnih.gov The goal is to create membranes with high proton conductivity, excellent dimensional stability at elevated temperatures, and lower water uptake compared to current standards like Nafion. nih.gov Furthermore, patents describe innovative methods for producing polyethersulfones under milder conditions, which could make these advanced materials more accessible and economical to produce. google.com
| Research Area | Objective | Key Properties Being Modified |
| Gas Separation | Create membranes with higher permeability and selectivity. | Free volume, polymer chain packing. researchgate.net |
| Fuel Cells | Develop advanced proton exchange membranes. | Proton conductivity, thermal stability, dimensional stability. nih.gov |
| Toughened Resins | Enhance the mechanical properties of thermosets. | Toughness, thermal performance. researchgate.net |
Expansion into New Biomedical and Agrochemical Applications
The unique structure of this compound, featuring two reactive fluoro groups and two nitro groups, makes it a valuable scaffold for chemical biology and medicinal chemistry. It is classified as a homobifunctional cross-linker, a class of reagents used to link biomolecules together, which is essential in drug discovery and pharmaceutical development. tcichemicals.com An early study demonstrated its reactivity with proteins, indicating its potential for creating protein-polymer conjugates or as a tool for probing protein structure. nih.gov
While direct biological activity studies on this specific sulfone are limited, the broader class of fluorinated diaryl sulfones and related structures shows significant promise.
Diagnostic Imaging: Closely related fluorinated diaryl sulfides have been successfully developed as tracers for imaging the serotonin (B10506) transporter (SERT) in the human brain using Positron Emission Tomography (PET), a critical tool in neuroscience and drug development. nih.gov This suggests a potential pathway for developing novel imaging agents based on the sulfone core.
Drug Discovery: The 4-fluoro-3-nitrophenyl moiety itself is a valuable pharmacophore. For example, the related building block 4′-fluoro-3′-nitroacetophenone is a key intermediate in the synthesis of potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. ossila.com This highlights the potential of this compound as a starting point for creating new therapeutic agents.
In the agrochemical sector, the compound is recognized as an important intermediate. figshare.com The presence of both fluoro and nitro groups on an aromatic sulfone backbone is a feature found in many active pesticides and herbicides, suggesting its utility in developing next-generation crop protection agents.
Synergistic Integration of Computational and Experimental Methodologies
The development of new materials and molecules is increasingly being accelerated by the powerful synergy between computational modeling and experimental validation. This is particularly true for the polymers derived from this compound and for the sulfone class of molecules in general.
Molecular dynamics (MD) simulations are now a mature technique for studying the structure and properties of polysulfone membranes at an atomistic level. mdpi.com Researchers use these simulations to predict and understand:
The morphology of polymer chains and the formation of nanophase-separated structures. acs.org
Transport properties, such as gas diffusivity and solubility, for designing better gas separation membranes. mdpi.com
The behavior of hydrated membranes and ion transport, which is crucial for developing improved separators for batteries and fuel cells. acs.orgosti.gov
For the monomer itself, Density Functional Theory (DFT) is employed for conformational and vibrational analysis. researchgate.netysu.am These computational studies are critical for accurately predicting molecular geometry and properties. Research has shown that standard DFT methods can fail for sulfones, and more advanced, long-range corrected functionals are required to achieve results that match experimental data. researchgate.netysu.am This iterative process, where computational predictions guide experimental work and experimental results refine computational models, is essential for designing new materials with tailored properties, such as creating optimal separators with high conductivity and low crossover for long-life batteries. osti.gov
Q & A
Basic: What are the key synthetic methodologies for Bis(4-fluoro-3-nitrophenyl) sulfone, and how are intermediates characterized?
Answer:
The synthesis involves reductive amination using tin and concentrated HCl, followed by alkaline extraction and dichloromethane purification. Critical steps include:
- Reduction: Mossy tin and HCl reduce nitro groups to amines, forming intermediates like dihydrochloride salts .
- Purification: Adjusting pH to 10.0 precipitates the free base, which is extracted and concentrated.
- Characterization: Infrared (IR) spectroscopy (e.g., SO₂ peaks at 1325 and 1145 cm⁻¹) and elemental analysis (C, H, N, S, Cl, F) validate intermediates. For example, the dihydrochloride intermediate showed 92.2% yield and matched calculated/observed elemental ratios (e.g., Cl: 19.90% calc. vs. 19.58% obs.) .
Basic: How can researchers verify the purity of this compound derivatives?
Answer:
Purity assessment requires multi-modal validation:
- Chromatography: Thin-layer chromatography (TLC) with benzene:acetic acid (99:1) identifies by-products (e.g., Rf = 0.3–0.6). High-performance liquid chromatography (HPLC) using a Porasil column resolves impurities, as seen in the isolation of orange bands corresponding to pure compounds .
- Spectroscopy: IR confirms functional groups (e.g., NH at 3500 cm⁻¹, N=N at 1580 cm⁻¹). Discrepancies in elemental analysis (e.g., N: 12.11% calc. vs. 11.62% obs.) highlight the need for iterative purification .
Advanced: How can computational methods optimize the synthesis of this compound derivatives?
Answer:
Integrate quantum chemical calculations and data-driven feedback:
- Reaction Path Search: Quantum mechanics (QM) identifies transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach uses reaction path algorithms to predict optimal conditions (e.g., solvent, temperature) .
- Machine Learning: Train models on experimental datasets (e.g., yields, reaction times) to recommend conditions for nitro-group reduction or sulfone stability. Chemical software (e.g., Gaussian, Schrödinger) enables virtual screening of reaction parameters .
Advanced: What strategies resolve contradictions in spectroscopic or analytical data for sulfone-containing intermediates?
Answer:
Address discrepancies via:
- Cross-Validation: Combine IR, NMR, and mass spectrometry to resolve ambiguous peaks. For instance, overlapping NH and SO₂ signals in IR require deuterium exchange or 2D-NMR for clarity.
- Error Analysis: Inconsistent elemental results (e.g., N content in dihydrochloride salts) may stem from hygroscopic intermediates. Drying under vacuum or Karl Fischer titration ensures accurate mass measurements .
Advanced: How can factorial design improve reaction optimization for sulfone functionalization?
Answer:
Apply factorial design to screen variables:
- Variables: Temperature, stoichiometry (e.g., Sn:HCl ratio), and reaction time.
- Outcomes: Maximize yield or minimize by-products. For example, a 2³ design could test combinations of HCl concentration (6M–12M), temperature (25–70°C), and tin excess (1–3 eq.). Statistical analysis (ANOVA) identifies significant factors, reducing experimental runs by 50% compared to one-factor-at-a-time approaches .
Advanced: What are the challenges in scaling up this compound synthesis while maintaining purity?
Answer:
Key scaling issues include:
- By-Product Management: Larger batches amplify impurities (e.g., azobenzene derivatives from nitrosobenzene coupling). Continuous-flow reactors enhance mixing and heat transfer, suppressing side reactions .
- Purification Bottlenecks: Replace column chromatography with centrifugal partition chromatography (CPC) for higher throughput. Solvent selection (e.g., CH₂Cl₂ vs. EtOAc) impacts phase separation efficiency .
Advanced: How do sulfone group electronic properties influence reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing sulfone group activates aryl rings for nucleophilic substitution:
- Mechanistic Insight: Density functional theory (DFT) calculations show sulfone’s -I effect stabilizes transition states in SNAr reactions.
- Experimental Validation: Compare reaction rates of this compound with non-sulfone analogs. Kinetic studies (e.g., UV-Vis monitoring) quantify activation barriers .
Advanced: What methodologies assess the environmental fate of this compound derivatives?
Answer:
Study degradation pathways via:
- Hydrolysis: Expose compounds to varying pH (2–12) and analyze products via LC-MS. For example, sulfone stability in acidic vs. alkaline conditions predicts environmental persistence .
- Photolysis: UV irradiation (254–365 nm) simulates sunlight-driven breakdown. Track nitro-to-amine conversion using time-resolved spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
